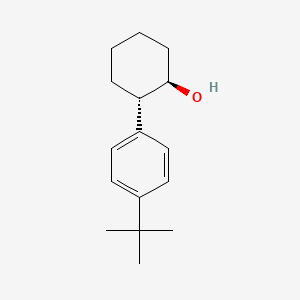

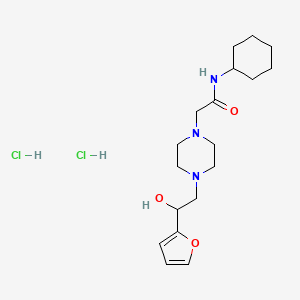

![molecular formula C14H18ClN3 B3013935 6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole CAS No. 2175787-51-4](/img/structure/B3013935.png)

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For example, a structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on the functional groups present in the molecule and the reaction conditions. For instance, the piperazine ring can undergo reactions such as alkylation, acylation, and N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” would depend on its molecular structure. For instance, the presence of the piperazine ring might influence its solubility, melting point, and other physical properties .科学的研究の応用

5-HT6 Receptor Ligands and Cognitive Disorders

A study by Nirogi et al. (2016) synthesized derivatives of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole as potential ligands for the 5-HT6 receptor, demonstrating applications in the treatment of cognitive disorders. These compounds showed potent in vitro binding affinity, selectivity, good pharmacokinetics, and efficacy in animal cognition models.

Potential in Parkinson's Disease Treatment

Das et al. (2015) explored N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, leading to compounds with high affinity at both D2 and D3 receptors. These showed promise in Parkinson's disease (PD) treatment, with neuroprotective properties in PD animal models (Das et al., 2015).

Synthesis of Ziprasidone

The synthesis process of ziprasidone, an antipsychotic drug, involves derivatives of 6-chloro-indole. Yi et al. (2010) described a method producing ziprasidone with good yield and quality, indicating its relevance in pharmaceutical manufacturing (Yi et al., 2010).

Serotonin 5-HT2 Receptor Antagonism

Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were evaluated for their potential as antipsychotic drugs, demonstrating the relevance of indole derivatives in neuropsychiatric drug development (Perregaard et al., 1992).

Palladium-Catalyzed Synthesis for Indole Derivatives

Ambrogio et al. (2006) discussed the palladium-catalyzed synthesis of 2-(piperazin-1-ylmethyl)indoles, yielding excellent results with various secondary amines. This chemical process is significant in the synthesis of indole-based compounds for diverse applications (Ambrogio et al., 2006).

Metabolism-Dependent Mutagenicity Studies

Chen et al. (2006) explored the metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. This study provided insights into the metabolic pathways and toxicological implications of such compounds (Chen et al., 2006).

Safety And Hazards

将来の方向性

Given the wide range of biological activities associated with piperazine derivatives, “6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole” could potentially be developed into a therapeutic agent. Future research could focus on optimizing its synthesis, improving its physical and chemical properties, and investigating its mechanism of action .

特性

IUPAC Name |

6-chloro-1-(2-piperazin-1-ylethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c15-13-2-1-12-3-6-18(14(12)11-13)10-9-17-7-4-16-5-8-17/h1-3,6,11,16H,4-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYMONUHCGNNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=CC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)